molecular formula C10H23N B15324682 2,2,4-Trimethylheptan-1-amine

2,2,4-Trimethylheptan-1-amine

Cat. No.: B15324682
M. Wt: 157.30 g/mol
InChI Key: BQIMFCCBHFSHGY-UHFFFAOYSA-N
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Description

2,2,4-Trimethylheptan-1-amine is an organic compound with the molecular formula C10H23N It is a branched-chain amine, characterized by the presence of three methyl groups attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,2,4-Trimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum production of the desired amine.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2,2,4-Trimethylheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylheptan-1-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: A structurally similar compound with different chemical properties.

    Heptane derivatives: Other heptane-based amines with varying degrees of methyl substitution.

Uniqueness

2,2,4-Trimethylheptan-1-amine is unique due to its specific branching and the presence of three methyl groups, which influence its reactivity and interactions. This structural uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

2,2,4-trimethylheptan-1-amine

InChI

InChI=1S/C10H23N/c1-5-6-9(2)7-10(3,4)8-11/h9H,5-8,11H2,1-4H3

InChI Key

BQIMFCCBHFSHGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(C)CN

Origin of Product

United States

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